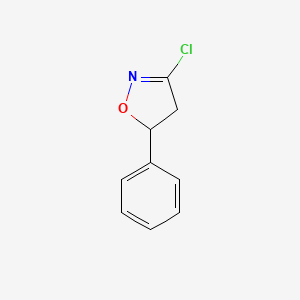

Isoxazole, 3-chloro-4,5-dihydro-5-phenyl-

Description

Contextualization within the Dihydroisoxazole (B8533529) Class and its Significance in Organic Synthesis

The 4,5-dihydroisoxazole, or isoxazoline (B3343090), ring is a partially saturated analog of isoxazole (B147169) that serves as a valuable intermediate in the synthesis of a variety of organic molecules. mdpi.com These heterocycles are recognized as important structural motifs in many biologically active compounds and are versatile synthons in organic synthesis. mdpi.comchemicalbook.com The dihydroisoxazole scaffold can be chemically manipulated to yield a range of important functional groups, including 1,3-amino alcohols, α,β-unsaturated ketones, and β-hydroxy carbonyl compounds. chemicalbook.com

The synthesis of 4,5-dihydroisoxazoles is most commonly achieved through the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. chemicalbook.comresearchgate.net This reaction is known for its high degree of regio- and stereoselectivity, allowing for the controlled synthesis of complex molecules. researchgate.net The specific properties and reactivity of the resulting dihydroisoxazole are heavily influenced by the substituents on the ring.

Overview of Halogenated Heterocycles in Medicinal and Materials Science Research

Halogenated heterocyclic compounds, which contain one or more halogen atoms such as chlorine, bromine, fluorine, or iodine, are of significant importance in both medicinal chemistry and materials science. sigmaaldrich.com The incorporation of a halogen atom into a heterocyclic ring can profoundly influence the molecule's physical, chemical, and biological properties. In medicinal chemistry, halogenation can enhance membrane permeability, reduce metabolic degradation, and improve binding affinity to biological targets. researchgate.net Chlorine, in particular, is frequently found in pharmaceuticals. researchgate.net

In materials science, halogenated heterocycles are utilized in the synthesis of materials with unique electronic and optical properties. numberanalytics.com The presence of halogens can facilitate specific intermolecular interactions, such as halogen bonding, which can be exploited in crystal engineering and the design of functional soft materials. acs.orgacs.org These compounds find applications in the development of conducting polymers, organic light-emitting diodes (OLEDs), and other optoelectronic devices. numberanalytics.com

The 3-halo-4,5-dihydroisoxazole moiety, in particular, has emerged as an interesting feature in medicinal and organic chemistry. researchgate.net The nature of the halogen substituent dictates the properties of the nucleus, which can range from being relatively inert to highly reactive. researchgate.net Specifically, the 3-bromo and 3-chloro derivatives are considered valuable synthetic intermediates due to their unique reactivity spectrum. researchgate.net

Current Research Landscape and Unaddressed Questions Pertaining to Isoxazole, 3-chloro-4,5-dihydro-5-phenyl-

Current research on 4,5-dihydroisoxazole derivatives is vibrant, with studies exploring their potential as anti-inflammatory, anticancer, antibacterial, and antifungal agents. mdpi.complos.org For instance, a related compound, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole, has been investigated for its anti-inflammatory properties. plos.org Furthermore, the substitution of a 4,5-dihydroisoxazole ring for an isoxazole ring has been shown to broaden the antibacterial spectrum and significantly increase activity against certain bacterial strains. nih.gov

Despite the broad interest in the dihydroisoxazole class, the specific compound Isoxazole, 3-chloro-4,5-dihydro-5-phenyl- remains a subject with many unanswered questions. While the synthesis of similar 3-halo-4,5-dihydroisoxazoles is well-established, typically via the 1,3-dipolar cycloaddition of a chloronitrile oxide with an alkene, detailed studies on the specific reaction kinetics, optimization, and full characterization of Isoxazole, 3-chloro-4,5-dihydro-5-phenyl- are not extensively documented in publicly available literature. researchgate.net

Further research is needed to fully elucidate its reactivity profile, explore its potential as a precursor for novel functional molecules, and systematically evaluate its biological activity and potential applications in materials science. The unique combination of the chloro-substituent at the 3-position and the phenyl group at the 5-position suggests a rich and complex chemical behavior that warrants deeper investigation.

Structure

3D Structure

Properties

CAS No. |

62056-52-4 |

|---|---|

Molecular Formula |

C9H8ClNO |

Molecular Weight |

181.62 g/mol |

IUPAC Name |

3-chloro-5-phenyl-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C9H8ClNO/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2 |

InChI Key |

RQKHDLVXQFONPI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(ON=C1Cl)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Isoxazole, 3 Chloro 4,5 Dihydro 5 Phenyl

Established Synthetic Pathways and Mechanistic Considerations

Traditional methods for the synthesis of the 3-chloro-4,5-dihydro-5-phenylisoxazole scaffold have centered on two primary strategies: the modification of a pre-existing isoxazoline (B3343090) ring and the construction of the ring from acyclic precursors.

Synthesis via Direct Chlorination of 5-phenyl-4,5-dihydroisoxazole

A logical and direct approach to Isoxazole (B147169), 3-chloro-4,5-dihydro-5-phenyl- is the chlorination of the corresponding unsubstituted isoxazoline core, 5-phenyl-4,5-dihydroisoxazole. This method involves the formation of the heterocyclic ring first, followed by the regioselective introduction of a chlorine atom at the C3 position.

The mechanism for this transformation typically involves an electrophilic chlorination. Reagents such as N-chlorosuccinimide (NCS) are commonly employed for such reactions. The reaction proceeds after the formation of the isoxazoline ring, indicating that chlorination occurs on the pre-formed heterocycle. rsc.org The C3 position is susceptible to electrophilic attack, and the reaction can be facilitated by a base. This pathway is often integrated into a one-pot synthesis where the isoxazoline is generated in situ via a 1,3-dipolar cycloaddition, followed by the introduction of the chlorinating agent. rsc.org

Table 1: Representative Conditions for Tandem Cycloaddition-Chlorination

| Precursors | Chlorinating Agent | Base | Solvent | Outcome |

|---|

Condensation Reactions Utilizing Phenylglyoxal and Hydroxylamine Derivatives

Classic isoxazoline synthesis relies on the condensation of a 1,3-dicarbonyl compound, or a functional equivalent, with hydroxylamine or its derivatives. youtube.com For the synthesis of the 5-phenyl substituted core, the most common precursors are α,β-unsaturated ketones, specifically chalcones.

This pathway involves the reaction of a chalcone (e.g., 1-phenyl-3-arylprop-2-en-1-one) with hydroxylamine hydrochloride. researchgate.net The reaction mechanism begins with the Michael addition of the hydroxylamine to the β-carbon of the unsaturated ketone. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the carbonyl carbon, and subsequent dehydration to yield the final 4,5-dihydroisoxazole ring. researchgate.net This method is robust and provides access to a wide variety of substituted isoxazolines.

Table 2: Typical Reagents for Chalcone-Based Isoxazoline Synthesis

| Chalcone Precursor | Nitrogen Source | Catalyst/Medium | Product |

|---|---|---|---|

| 1,3-Diphenylprop-2-en-1-one | Hydroxylamine Hydrochloride | Glacial Acetic Acid | 3,5-Diphenyl-4,5-dihydroisoxazole |

Development of Novel and Green Synthetic Routes

Recent research has focused on developing more sophisticated, efficient, and environmentally friendly methods. These include catalytic stereoselective approaches, the use of continuous flow technology, and the exploration of unconventional starting materials.

Catalyst-Mediated Stereoselective Syntheses

The C5 position of Isoxazole, 3-chloro-4,5-dihydro-5-phenyl- is a stereocenter. Consequently, the development of synthetic methods that can control the stereochemical outcome of this position is of high importance. Asymmetric synthesis of isoxazolines is most effectively achieved through the 1,3-dipolar cycloaddition reaction.

This approach involves the reaction of a nitrile oxide with an alkene (a dipolarophile). The stereoselectivity of this reaction can be influenced by the use of chiral catalysts, chiral auxiliaries attached to the reactants, or by the inherent chirality of the starting materials. mdpi.comrsc.org While achieving high diastereoselectivity or enantioselectivity can be challenging, research continues to explore new catalytic systems to improve the asymmetric induction in the formation of the isoxazoline ring. mdpi.com

Flow Chemistry and Continuous Processing Approaches

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature and pressure control, improved scalability, and the potential for automation. The synthesis of isoxazole derivatives is well-suited for adaptation to continuous flow systems. organic-chemistry.orguc.pt

A hypothetical flow process for Isoxazole, 3-chloro-4,5-dihydro-5-phenyl- would involve pumping solutions of the precursors, such as a hydroximoyl chloride and styrene (B11656), through separate channels to a mixing point. The mixture would then pass through a heated or cooled reactor coil to allow for the 1,3-dipolar cycloaddition to occur. This setup allows for precise control over reaction time and temperature, often leading to higher yields and purity. Such systems can be particularly advantageous for handling unstable intermediates like nitrile oxides. organic-chemistry.org

Exploring Alternative Precursors and Reagents

Moving beyond traditional synthons, several innovative routes to the 3-haloisoxazoline scaffold have been developed using alternative precursors. These methods provide different strategic disconnections for assembling the target molecule.

One notable alternative involves the nitrosation of phenyl-chlorocyclopropane. researchgate.net Another novel strategy begins with halogenated nitroalkenes, which can undergo a [4+1]-annulation reaction. bohrium.com This pathway leads to the formation of 3-haloisoxazoline N-oxides, which can then be deoxygenated using reagents like acetyl bromide to furnish the desired 3-haloisoxazolines. bohrium.comresearchgate.netresearchgate.net This approach is regioselective and avoids the use of hazardous starting materials. bohrium.com Furthermore, isoxazoline N-oxides can also be synthesized from nitrocyclopropanes or from the reaction of nitro compounds with vinyl sulfonium salts, showcasing the versatility of nitro-compounds as precursors. rsc.orgrsc.org A distinct catalytic approach utilizes O-propargylic hydroxylamines, which undergo cyclization when treated with silver nitrate to yield 4,5-dihydroisoxazoles. organic-chemistry.org

Table 3: Summary of Alternative Synthetic Precursors

| Precursor Type | Key Transformation | Intermediate/Product | Reference |

|---|---|---|---|

| Phenyl-chlorocyclopropane | Nitrosation | 3-Chloro-4,5-dihydroisoxazole derivative | researchgate.net |

| Halogenated Nitroalkenes | [4+1] Annulation | 3-Haloisoxazoline N-oxide | bohrium.com |

| Nitrocyclopropanes | Ring-opening/O-cyclization | Isoxazoline N-oxide | rsc.org |

| O-Propargylic Hydroxylamines | Silver-catalyzed cyclization | 4,5-Dihydroisoxazole | organic-chemistry.org |

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of 3-chloro-4,5-dihydro-5-phenylisoxazole is highly dependent on the careful tuning of reaction conditions. Key parameters that are typically optimized include the choice of base, solvent, reaction temperature, and reaction time. While specific optimization data for this exact compound is not extensively detailed in the public domain, the principles of optimization can be effectively illustrated by examining studies on analogous 4,5-dihydroisoxazole syntheses.

The in situ generation of the chloronitrile oxide intermediate from a suitable precursor, such as a hydroximoyl chloride, is a critical step that is highly influenced by the choice of base and solvent. The base is required to dehydrohalogenate the precursor, while the solvent can affect the stability and reactivity of the resulting dipole.

Research on the synthesis of structurally related isoxazolines has shown that a variety of organic and inorganic bases can be employed, with organic bases often providing superior results in terms of yield. The polarity and proticity of the solvent also play a significant role. For instance, in the synthesis of 3,4,5-trisubstituted isoxazoles, a systematic study of the solvent and base revealed that polar aprotic solvents in combination with a non-nucleophilic organic base can lead to higher yields.

To illustrate the impact of these parameters, the following data table, based on findings for a related isoxazole synthesis, demonstrates the effect of different bases and solvents on the product yield.

Table 1: Effect of Base and Solvent on the Yield of a Representative 4,5-Dihydroisoxazole Derivative

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | Triethylamine (TEA) | Dichloromethane (DCM) | 65 |

| 2 | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 78 |

| 3 | Sodium Carbonate (Na₂CO₃) | Acetonitrile (MeCN) | 55 |

| 4 | Potassium Carbonate (K₂CO₃) | Acetonitrile (MeCN) | 60 |

| 5 | Diisopropylethylamine (DIPEA) | Tetrahydrofuran (THF) | 72 |

This is an interactive data table. You can sort the columns by clicking on the headers.

The data suggests that for this class of reactions, a sterically hindered organic base like DIPEA in a polar aprotic solvent such as acetonitrile provides the optimal conditions for maximizing the yield.

A systematic study of the reaction temperature and time is necessary to find the optimal balance. Typically, these reactions are initially performed at room temperature, with adjustments made based on the reaction progress, which is often monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

The following table, derived from research on a similar isoxazoline synthesis, illustrates the interplay between reaction time, temperature, and yield.

Table 2: Optimization of Reaction Temperature and Time for a Representative 4,5-Dihydroisoxazole Synthesis

| Entry | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 25 (Room Temperature) | 24 | 75 |

| 2 | 25 (Room Temperature) | 48 | 80 |

| 3 | 40 | 12 | 82 |

| 4 | 40 | 24 | 78 (slight decomposition observed) |

| 5 | 60 | 6 | 70 |

This is an interactive data table. You can sort the columns by clicking on the headers.

From this representative data, it can be inferred that conducting the reaction at a slightly elevated temperature (e.g., 40°C) can reduce the required reaction time while maintaining a high yield. Prolonged reaction times at higher temperatures may lead to a decrease in yield due to product degradation or the formation of byproducts.

In a specific reported synthesis of a similar compound, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole, a yield of 46% was obtained. nih.gov This highlights that even with established methodologies, achieving high yields can be challenging and underscores the importance of a thorough optimization of all reaction parameters for the synthesis of 3-chloro-4,5-dihydro-5-phenylisoxazole.

Chemical Reactivity and Transformation Mechanisms of Isoxazole, 3 Chloro 4,5 Dihydro 5 Phenyl

Electrophilic and Nucleophilic Substitution Reactions on the Dihydroisoxazole (B8533529) Core

The dihydroisoxazole ring system in 3-chloro-4,5-dihydro-5-phenylisoxazole is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the embedded nitrogen and oxygen heteroatoms, which reduces the electron density of the ring carbons.

Conversely, the C3 position is highly susceptible to nucleophilic substitution. The chlorine atom at this position, attached to an sp²-hybridized carbon of an imine-like C=N bond, makes the carbon atom electrophilic. This reactivity is analogous to that of acid chlorides or vinyl halides. The 3-halo-Δ²-isoxazoline scaffold is recognized as an effective "electrophilic warhead" capable of reacting with various nucleophiles. researchgate.net The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile first attacks the C3 carbon, forming a tetrahedral intermediate, which then collapses to expel the chloride ion, resulting in the substituted product.

A wide array of nucleophiles can be employed to displace the chlorine atom, leading to a diverse set of 3-substituted-4,5-dihydro-5-phenylisoxazoles.

| Nucleophile | Reagent Example | Resulting 3-Substituent | Product Class |

|---|---|---|---|

| Hydroxide | NaOH, KOH | -OH | 3-Hydroxy-4,5-dihydroisoxazole |

| Alkoxides | NaOCH₃, NaOEt | -OR | 3-Alkoxy-4,5-dihydroisoxazole |

| Thiolates | NaSPh, NaSEt | -SR | 3-Alkyl/Arylthio-4,5-dihydroisoxazole |

| Amines | RNH₂, R₂NH | -NR₂ | 3-Amino-4,5-dihydroisoxazole |

| Azides | NaN₃ | -N₃ | 3-Azido-4,5-dihydroisoxazole |

| Cyanide | KCN, NaCN | -CN | 3-Cyano-4,5-dihydroisoxazole |

Regioselective Functionalization of the Phenyl Moiety

The phenyl group at the C5 position can undergo electrophilic aromatic substitution (EAS) to introduce new functional groups. The regiochemical outcome of these reactions is controlled by the electronic properties of the 3-chloro-4,5-dihydroisoxazol-5-yl substituent.

This substituent acts as a deactivating group towards electrophilic aromatic substitution. This is primarily due to the negative inductive effect (-I effect) of the electronegative oxygen and nitrogen atoms within the heterocyclic ring, which withdraws electron density from the attached phenyl ring. msu.edulibretexts.org As a deactivating group that lacks a strong resonance-donating capability, it directs incoming electrophiles primarily to the meta positions. The ortho and para positions are more strongly deactivated because they bear a partial positive charge in the resonance structures of the Wheland intermediate, which is destabilized by the adjacent electron-withdrawing heterocycle. msu.edu

| Reaction | Typical Reagents | Electrophile (E⁺) | Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 3-Chloro-4,5-dihydro-5-(3-nitrophenyl)isoxazole |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 5-(3-Bromophenyl)-3-chloro-4,5-dihydroisoxazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 3-(3-Chloro-4,5-dihydroisoxazol-5-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-(3-(3-Chloro-4,5-dihydroisoxazol-5-yl)phenyl)ethan-1-one |

Note: Friedel-Crafts reactions are often sluggish with strongly deactivated rings.

Transformations Involving the Chlorine Substituent (e.g., Cross-Coupling Reactions)

The chlorine atom at the C3 position serves as an excellent leaving group, enabling its participation in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, significantly enhancing the molecular complexity of the isoxazole (B147169) scaffold. While the reactivity of aryl chlorides in these reactions is well-established, the chlorine on the C=N bond of the dihydroisoxazole behaves similarly.

Suzuki-Miyaura Coupling: This reaction pairs the 3-chloro-dihydroisoxazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a versatile method for introducing aryl or vinyl substituents at the C3 position.

Sonogashira Coupling: This reaction involves the coupling of the 3-chloro-dihydroisoxazole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is an efficient method for synthesizing 3-alkynyl-dihydroisoxazoles. The reactivity of 3-bromo-Δ²-isoxazolines in Sonogashira-type reactions has been demonstrated, suggesting similar reactivity for the chloro-analogue. researchgate.net

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Product |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ (Aryl boronic acid) | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-4,5-dihydro-5-phenylisoxazole |

| Sonogashira | R-C≡CH (Terminal alkyne) | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Alkynyl-4,5-dihydro-5-phenylisoxazole |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | 3-Alkenyl-4,5-dihydro-5-phenylisoxazole |

| Stille | R-Sn(Bu)₃ (Organostannane) | Pd(PPh₃)₄ | 3-Substituted-4,5-dihydro-5-phenylisoxazole |

Ring-Opening and Ring-Expansion Reactions of the Isoxazole Ring System

A characteristic reaction of the 4,5-dihydroisoxazole ring is its reductive cleavage, which opens the ring to afford valuable, highly functionalized acyclic molecules. The key step in this transformation is the scission of the relatively weak N-O bond. This reaction highlights the utility of dihydroisoxazoles as stable intermediates for the synthesis of 1,3-difunctional compounds. researchgate.net

The most common outcome of this reductive ring-opening is the formation of a γ-aminoalcohol. The specific product can be influenced by the choice of reducing agent and reaction conditions.

Catalytic Hydrogenation: Using reagents like hydrogen gas with Raney Nickel (Raney Ni) or palladium on carbon (Pd/C) typically cleaves the N-O bond and may also reduce the C=N bond, leading directly to the γ-aminoalcohol.

Dissolving Metal Reduction: Reagents such as zinc in acetic acid (Zn/AcOH) or sodium in liquid ammonia (Na/NH₃) can also effect the N-O bond cleavage.

For 3-chloro-4,5-dihydro-5-phenylisoxazole, this reaction would yield 3-amino-1-phenylpropan-1-ol, with the fate of the chloro-substituted carbon depending on the specific conditions. The initial product is often a β-hydroxyketone or β-hydroxynitrile after N-O bond cleavage, which can be further transformed. researchgate.netnih.gov

Ring-expansion reactions are less common for simple dihydroisoxazoles but can be induced under specific thermal or photochemical conditions, or with particular reagents, often leading to larger heterocyclic systems.

Synthesis and Investigation of Derivatives and Analogues of Isoxazole, 3 Chloro 4,5 Dihydro 5 Phenyl

Design Principles for Structural Modification and Library Generation

The design of derivatives and analogues of 3-chloro-4,5-dihydro-5-phenylisoxazole is primarily guided by the versatile reactivity of the isoxazoline (B3343090) ring and the potential for introducing molecular diversity at several key positions. The core strategy revolves around the 1,3-dipolar cycloaddition reaction, which is a powerful tool for constructing the 4,5-dihydroisoxazole ring system. nih.gov

Key Positions for Modification:

C3-Position: The chloro substituent at this position acts as a leaving group, enabling nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, alcohols, and thiols, thereby generating libraries of analogues with diverse physicochemical properties. The reactivity of this position is a cornerstone of library design.

C4-Position: Modification at the C4 position can be achieved by using substituted alkenes as dipolarophiles in the 1,3-dipolar cycloaddition. The introduction of substituents at this position can influence the stereochemical outcome of the reaction and modulate the biological activity of the resulting compounds.

C5-Phenyl Group: The phenyl ring at the C5-position offers a platform for introducing various substituents. By employing substituted styrenes in the synthesis, analogues with altered steric and electronic properties can be readily prepared. This allows for the exploration of structure-activity relationships (SAR) related to this aromatic moiety.

N2-Position: While less common, modifications involving the nitrogen atom of the isoxazoline ring can be envisioned, potentially through post-cyclization reactions, to further expand the chemical space of the generated library.

The generation of a combinatorial library of these analogues is often guided by computational studies to predict the potential for biological activity and to ensure a diverse representation of chemical space.

Synthesis of Chiral and Stereoisomeric Analogues

The presence of a stereocenter at the C5-position of the 3-chloro-4,5-dihydro-5-phenylisoxazole core necessitates the development of asymmetric synthetic methods to obtain enantiomerically pure compounds. The biological activity of chiral molecules is often dependent on their absolute configuration.

One effective strategy for achieving enantioselectivity is through enzymatic resolution . For instance, racemic mixtures of related 5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl esters have been successfully resolved using lipases, such as lipase (B570770) from hog pancreas (PPL), to yield the enantiomerically pure (5R)-(-)-isomer. lookchem.com This enzymatic approach offers a practical route to chiral building blocks that can be further elaborated.

Another powerful technique is asymmetric 1,3-dipolar cycloaddition . This can be achieved by using chiral catalysts or by incorporating a chiral auxiliary into either the 1,3-dipole or the dipolarophile. While specific examples for the direct asymmetric synthesis of 3-chloro-4,5-dihydro-5-phenylisoxazole are not extensively documented in readily available literature, the principles of asymmetric cycloaddition are well-established and represent a promising avenue for future research. rsc.org The choice of chiral ligand or auxiliary is crucial for controlling the facial selectivity of the cycloaddition, leading to the preferential formation of one enantiomer.

The synthesis of diastereomers can be accomplished by introducing a second stereocenter, for example, at the C4-position, through the use of appropriately substituted chiral alkenes in the cycloaddition reaction. The separation of these diastereomers can often be achieved by standard chromatographic techniques.

Systematic Introduction of Different Substituents at Key Positions

The systematic introduction of a variety of substituents at the C3, C4, and C5 positions is crucial for developing a comprehensive understanding of the structure-activity relationships of 3-chloro-4,5-dihydro-5-phenylisoxazole analogues.

The primary method for the synthesis of the core scaffold is the 1,3-dipolar cycloaddition of a chloronitrile oxide with styrene (B11656) or its derivatives . The chloronitrile oxide is typically generated in situ from dichloroglyoxime (B20624) or through the oxidation of chloroaldoxime.

Substitution at the C5-Phenyl Ring: A library of analogues with diverse substituents on the C5-phenyl ring can be synthesized by employing a range of commercially available or synthetically prepared substituted styrenes as the dipolarophile in the cycloaddition reaction.

| Entry | Styrene Derivative | Resulting C5-Substituted Analogue |

| 1 | Styrene | 3-chloro-4,5-dihydro-5-phenylisoxazole |

| 2 | 4-Methylstyrene | 3-chloro-4,5-dihydro-5-(p-tolyl)isoxazole |

| 3 | 4-Chlorostyrene | 3-chloro-5-(4-chlorophenyl)-4,5-dihydroisoxazole |

| 4 | 4-Methoxystyrene | 3-chloro-4,5-dihydro-5-(4-methoxyphenyl)isoxazole |

Substitution at the C3-Position: The chloro group at the C3-position serves as a versatile handle for post-cyclization modifications. Nucleophilic displacement of the chloride allows for the introduction of various functional groups.

| Entry | Nucleophile | Resulting C3-Substituted Analogue |

| 1 | Aniline | 3-(Phenylamino)-4,5-dihydro-5-phenylisoxazole |

| 2 | Sodium methoxide | 3-Methoxy-4,5-dihydro-5-phenylisoxazole |

| 3 | Sodium thiophenoxide | 3-(Phenylthio)-4,5-dihydro-5-phenylisoxazole |

Substitution at the C4-Position: By utilizing disubstituted alkenes in the cycloaddition reaction, substituents can be introduced at the C4-position. The regioselectivity and stereoselectivity of this process are influenced by the nature of the substituents on the alkene.

Conformational Analysis and Interconversion Pathways of Analogues

The three-dimensional structure of 3-chloro-4,5-dihydro-5-phenylisoxazole and its analogues is critical to their interaction with biological targets. The 4,5-dihydroisoxazole ring is not planar and typically adopts an envelope conformation . In this conformation, one of the atoms of the ring is out of the plane formed by the other four.

Computational studies and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to investigate the preferred conformations and the energy barriers for interconversion between different conformational isomers. The conformation of the isoxazoline ring and the relative orientation of the substituents are influenced by steric and electronic factors.

For instance, in related 3,5-disubstituted 4,5-dihydroisoxazoles, the substituent at the C5-position can adopt either a pseudo-axial or a pseudo-equatorial orientation. The equilibrium between these conformers is dependent on the size and nature of the substituents at C3, C4, and C5. The phenyl group at the C5-position will have a preferred orientation relative to the isoxazoline ring to minimize steric hindrance.

The interconversion between different envelope conformations typically occurs via a low-energy pathway, resulting in a dynamic equilibrium at room temperature. The specific conformer populations can be influenced by solvent polarity and temperature. Understanding these conformational preferences and the dynamics of their interconversion is essential for the rational design of analogues with optimized biological activity.

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the molecular structure of 3-chloro-4,5-dihydro-5-phenylisoxazole in solution. The molecule possesses a chiral center at the C5 carbon, leading to diastereotopic protons at the C4 position, which results in a complex but informative proton NMR spectrum.

In a typical ¹H NMR spectrum, the protons of the 4,5-dihydroisoxazole ring exhibit a characteristic AMX spin system. The methine proton at the C5 position (H5), being adjacent to the phenyl group and the ring's oxygen atom, is expected to resonate as a doublet of doublets around 4.9-5.7 ppm. This signal is split by the two diastereotopic protons at the C4 position (H4A and H4B). These C4 protons would appear as two separate signals, each as a doublet of doublets. One would be found further downfield (approx. 3.4-3.8 ppm) and the other slightly upfield (approx. 3.1-3.5 ppm) due to differing magnetic environments. The aromatic protons of the C5-phenyl group would typically appear as a multiplet in the range of 7.2-7.6 ppm.

The ¹³C NMR spectrum provides complementary information. The C3 carbon, attached to both a nitrogen and a chlorine atom, would resonate significantly downfield, often in the range of 155-160 ppm. The chiral C5 carbon, bonded to the phenyl group and oxygen, is expected around 78-82 ppm, while the C4 methylene carbon would appear further upfield, typically near 38-42 ppm. The carbons of the phenyl ring would show characteristic signals in the aromatic region (125-140 ppm). researchgate.net

To achieve complete and unambiguous assignment, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: Would confirm the coupling between H5 and the two H4 protons, as well as the coupling between the two geminal H4 protons.

HSQC: Would correlate each proton signal directly to its attached carbon atom (H5 to C5, H4A/H4B to C4, and aromatic protons to their respective carbons).

Table 1: Predicted ¹H and ¹³C NMR Data for 3-chloro-4,5-dihydro-5-phenylisoxazole

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Correlations |

| C3 | - | ~157 | C=N imine carbon |

| C4 | Hax: ~3.4-3.8, Heq: ~3.1-3.5 | ~40 | Methylene carbon |

| C5 | ~4.9-5.7 | ~80 | Chiral methine carbon |

| C1' (ipso) | - | ~140 | Phenyl carbon attached to C5 |

| C2'/C6' (ortho) | ~7.2-7.6 (m) | ~126 | Phenyl carbons |

| C3'/C5' (meta) | ~7.2-7.6 (m) | ~129 | Phenyl carbons |

| C4' (para) | ~7.2-7.6 (m) | ~128 | Phenyl carbon |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of 3-chloro-4,5-dihydro-5-phenylisoxazole. Using a technique like electrospray ionization (ESI), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, allowing for the calculation of a unique elemental formula. The presence of a chlorine atom would be readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope.

Analysis of the fragmentation pathways in tandem mass spectrometry (MS/MS) provides further structural confirmation. Upon collision-induced dissociation, the molecular ion of 3-chloro-4,5-dihydro-5-phenylisoxazole is expected to undergo several characteristic fragmentation reactions. A primary fragmentation would likely involve the cleavage of the N-O bond, which is the weakest bond in the isoxazoline (B3343090) ring. Other probable fragmentation pathways include:

Loss of the phenyl group: Cleavage of the C5-phenyl bond would result in a significant fragment ion.

Loss of chlorine: The expulsion of a chlorine radical or HCl is a common pathway for chlorinated compounds.

Ring-opening followed by fragmentation: This can lead to the formation of characteristic ions such as a styrene (B11656) fragment (from the C5-phenyl portion) or fragments containing the C=N-O skeleton.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in the molecule. The key vibrational modes for 3-chloro-4,5-dihydro-5-phenylisoxazole are associated with the C=N imine bond, the C-Cl bond, the C-O and N-O bonds of the ring, and the phenyl group.

C=N Stretch: A strong absorption band in the FT-IR spectrum, typically between 1610 and 1630 cm⁻¹, is characteristic of the C=N stretching vibration of the isoxazoline ring.

Aromatic C=C Stretch: The phenyl group will exhibit multiple characteristic bands in the region of 1450-1600 cm⁻¹.

C-O Stretch: The C-O single bond stretch within the isoxazoline ring is expected to appear in the 1000-1220 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine stretch will give rise to a moderate to strong band in the fingerprint region, typically between 700 and 800 cm⁻¹.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the monosubstituted phenyl ring will produce strong bands in the 690-770 cm⁻¹ region.

Raman spectroscopy provides complementary data. The symmetric vibrations of the phenyl ring are often strong in the Raman spectrum, which can help confirm the substitution pattern. Conformational insights can sometimes be gained by comparing spectra recorded in different phases (solid vs. solution) or at different temperatures, as changes in molecular conformation can lead to shifts in vibrational frequencies.

Table 2: Characteristic Vibrational Frequencies

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | FT-IR, Raman | 3000-3100 | Medium |

| Aliphatic C-H Stretch | FT-IR, Raman | 2850-3000 | Medium |

| C=N Stretch (Isoxazoline) | FT-IR | 1610-1630 | Strong |

| Aromatic C=C Stretch | FT-IR, Raman | 1450-1600 | Medium-Strong |

| C-O Stretch (Ring) | FT-IR | 1000-1220 | Medium |

| C-Cl Stretch | FT-IR | 700-800 | Strong |

| Aromatic C-H Bend | FT-IR | 690-770 | Strong |

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state. This technique yields accurate bond lengths, bond angles, and torsional angles, defining the molecule's conformation.

For related 4,5-dihydroisoxazole structures, X-ray analysis has shown that the five-membered ring typically adopts a non-planar "envelope" conformation. nih.govresearchgate.net In this conformation, one of the atoms (often C4 or C5) deviates from the plane formed by the other four atoms. The analysis of 3-chloro-4,5-dihydro-5-phenylisoxazole would be expected to show a similar envelope conformation.

Crystallographic data would also precisely define the orientation of the phenyl group relative to the isoxazoline ring. The dihedral angle between the mean plane of the isoxazoline ring and the plane of the phenyl ring is a key parameter. In similar structures, this angle can vary, indicating the degree of steric hindrance and the nature of crystal packing forces. nih.gov Intermolecular interactions, such as hydrogen bonds or π-stacking, which govern the crystal packing, would also be identified.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

The C5 carbon of 3-chloro-4,5-dihydro-5-phenylisoxazole is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S). Chiroptical techniques are essential for assigning the absolute configuration of a specific enantiomer. Electronic Circular Dichroism (ECD) is a powerful method for this purpose.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer. The mirror-image ECD spectrum is produced by its corresponding enantiomer.

To assign the absolute configuration, the experimental ECD spectrum of a purified enantiomer is compared to a theoretically predicted spectrum. The theoretical spectrum is calculated using quantum chemical methods (like time-dependent density functional theory, TD-DFT) for a known configuration (e.g., the R-isomer). A match between the experimental spectrum and the calculated spectrum for the R-isomer allows for the unambiguous assignment of the R configuration to the sample, while a mirror-image match would indicate the S configuration. The electronic transitions of the phenyl chromophore, perturbed by the chiral environment of the isoxazoline ring, are typically the most significant contributors to the ECD spectrum.

Computational and Theoretical Chemistry Studies of Isoxazole, 3 Chloro 4,5 Dihydro 5 Phenyl

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and bonding of Isoxazole (B147169), 3-chloro-4,5-dihydro-5-phenyl-. These calculations provide insights into the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties.

DFT methods, such as B3LYP, and ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be employed to optimize the molecular geometry and calculate various electronic properties. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) is crucial. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution indicate the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. This information is vital for predicting the regioselectivity of reactions such as 1,3-dipolar cycloadditions, which are common for isoxazoline (B3343090) derivatives. researchgate.net

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the bonding in terms of localized orbitals. This analysis provides information on atomic charges, hybridization, and delocalization of electron density, offering a more intuitive chemical picture of bonding. For Isoxazole, 3-chloro-4,5-dihydro-5-phenyl-, NBO analysis would reveal the nature of the C-Cl bond, the N-O bond within the isoxazoline ring, and the electronic interactions between the phenyl ring and the heterocyclic core.

Table 1: Calculated Electronic Properties of Isoxazole, 3-chloro-4,5-dihydro-5-phenyl- (Hypothetical Data)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like Isoxazole, 3-chloro-4,5-dihydro-5-phenyl- and understanding its interactions with a solvent.

The isoxazoline ring in this compound is not planar and can adopt various puckered conformations, such as an envelope or twisted form. researchgate.netnih.gov MD simulations can sample these different conformations and determine their relative populations at a given temperature. This is crucial for understanding how the molecule's shape influences its biological activity or reactivity. For instance, the orientation of the phenyl group relative to the isoxazoline ring can be explored, which may have implications for its ability to bind to a biological target. researchgate.net

Furthermore, MD simulations can be used to study the behavior of the molecule in different solvents. By explicitly including solvent molecules in the simulation, one can investigate the solvation shell around the molecule and calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides insights into how the solvent influences the molecule's conformation and reactivity.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data. For Isoxazole, 3-chloro-4,5-dihydro-5-phenyl-, theoretical calculations can provide valuable information for correlating with experimental spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. epstem.net These calculated shifts, when compared to experimental data, can help in the structural elucidation and assignment of signals. nih.gov Similarly, the calculation of vibrational frequencies using DFT can aid in the assignment of peaks in an experimental IR spectrum. ijpcbs.com The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. epstem.net

UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT), which calculates the electronic excitation energies and oscillator strengths. This allows for the assignment of electronic transitions observed in the experimental spectrum and provides insights into the electronic structure of the excited states.

Table 2: Predicted vs. Experimental Spectroscopic Data for Isoxazole, 3-chloro-4,5-dihydro-5-phenyl- (Hypothetical Data)

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm, H at C5) | 5.6 | 5.8 |

| ¹³C NMR (δ, ppm, C3) | 158.2 | 157.9 |

| IR (cm⁻¹, C=N stretch) | 1610 | 1605 |

| UV-Vis (λmax, nm) | 265 | 268 |

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Computational methods are indispensable for investigating the mechanisms of chemical reactions. For Isoxazole, 3-chloro-4,5-dihydro-5-phenyl-, these methods can be used to explore various reaction pathways, identify transition state structures, and calculate activation energies. This is particularly relevant for understanding its synthesis, which often involves 1,3-dipolar cycloaddition reactions, and its subsequent reactivity. researchgate.net

DFT calculations can be used to map out the potential energy surface of a reaction. By locating the transition state (a first-order saddle point on the potential energy surface) and connecting it to the reactants and products via the intrinsic reaction coordinate (IRC), the entire reaction pathway can be elucidated. nih.gov The calculated activation energy provides a quantitative measure of the reaction rate. For example, the mechanism of nucleophilic substitution at the C3 position, where the chlorine atom is located, can be investigated to understand the reactivity of this compound.

Theoretical Insights into Molecular Interactions and Recognition Patterns

Understanding how a molecule interacts with its environment, particularly with biological macromolecules, is a key aspect of medicinal chemistry. Computational methods can provide detailed insights into the non-covalent interactions that govern molecular recognition.

For Isoxazole, 3-chloro-4,5-dihydro-5-phenyl-, molecular docking studies can be performed to predict its binding mode within the active site of a protein. These studies can identify key interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, that contribute to the binding affinity. The phenyl group and the chloro substituent can play significant roles in these interactions. nih.gov

Furthermore, more advanced techniques like quantum mechanics/molecular mechanics (QM/MM) can be employed to study the interactions with higher accuracy. In this approach, the ligand and the active site of the protein are treated with a high level of quantum mechanics, while the rest of the protein is treated with a more computationally efficient molecular mechanics force field. This allows for a detailed investigation of the electronic effects that occur upon binding.

Mechanistic Organic Chemistry Investigations

Detailed Reaction Mechanism Studies of Synthetic Transformations

The synthesis of 3-chloro-4,5-dihydro-5-phenylisoxazole is a classic example of a 1,3-dipolar cycloaddition, a powerful class of pericyclic reactions for the construction of five-membered heterocyclic rings. The generally accepted mechanism for this reaction is a concerted, pericyclic process, as proposed by Huisgen. wikipedia.org This implies that the new carbon-carbon and carbon-oxygen bonds are formed in a single transition state, without the involvement of discrete ionic or radical intermediates.

The reaction proceeds as follows:

Generation of the 1,3-Dipole: The reactive intermediate, chloronitrile oxide (Cl-C≡N⁺-O⁻), is typically generated in situ. Common methods for its formation include the dehydrohalogenation of hydroxamoyl chlorides. wikipedia.org

Cycloaddition: The chloronitrile oxide then reacts with the dipolarophile, in this case, styrene (B11656) (phenyl-ethene). The concerted nature of the cycloaddition involves a six-electron transition state, where the π-electrons of the nitrile oxide and the alkene interact to form the new sigma bonds of the isoxazoline (B3343090) ring.

The regioselectivity of the cycloaddition, which dictates the formation of the 5-phenyl substituted isomer rather than the 4-phenyl isomer, is a key aspect of the mechanism. This selectivity is governed by both electronic and steric factors within the transition state. Frontier Molecular Orbital (FMO) theory is often invoked to explain the observed regioselectivity. In the reaction between chloronitrile oxide and styrene, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the styrene and the Lowest Unoccupied Molecular Orbital (LUMO) of the chloronitrile oxide is typically dominant. The larger orbital coefficient on the terminal carbon of the styrene's double bond and the larger coefficient on the carbon atom of the nitrile oxide favor the formation of the C-C bond at these positions, leading to the 5-phenyl regioisomer.

Kinetic and Thermodynamic Parameters of Key Reactions

For instance, Density Functional Theory (DFT) calculations have been used to study the 1,3-dipolar cycloaddition of benzonitrile (B105546) oxide with vinylacetic acid. scielo.br These studies reveal that such reactions are typically characterized by moderate activation energies and are exothermic, making them thermodynamically favorable. The transition state is generally found to be more product-like, which is expected for reactions that require significant distortion of the 1,3-dipole to achieve the necessary orbital overlap. scielo.br

The following interactive table presents theoretical activation and reaction energies for the 1,3-dipolar cycloaddition of benzonitrile oxide with a substituted alkene, which can be considered a model for the synthesis of 3-chloro-4,5-dihydro-5-phenylisoxazole.

| Computational Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|

| PBE1PBE/6-311+G(2d,p) | 15.8 | -34.5 |

| B3LYP/6-311+G(2d,p) | 18.9 | -28.7 |

| CCSD(T)/6-311+G(2d,p) | 15.1 | -34.1 |

Note: Data is for the reaction of benzonitrile oxide with vinylacetic acid and serves as an illustrative example. scielo.br

These computational results highlight that the reaction proceeds with a relatively low energy barrier and is significantly exothermic, driving the formation of the isoxazoline product.

Isotope Effects and Their Implications for Reaction Pathways

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for determining the nature of the transition state. For 1,3-dipolar cycloadditions, secondary deuterium (B1214612) isotope effects can provide evidence for the concertedness of the reaction.

A study on the 1,3-dipolar cycloaddition of tetracyanoethylene (B109619) oxide to deuterated styrenes provides a relevant analogy. doi.org In this study, the secondary deuterium isotope effects at the α- and β-positions of the styrene double bond were measured. The observed inverse isotope effects (kH/kD < 1) at both positions are consistent with a change in hybridization from sp² in the reactant to sp³ in the product, which is characteristic of a concerted mechanism where both new sigma bonds are formed in the transition state.

| Position of Deuterium | kH/kD |

| α-carbon of styrene | 0.93 |

| β-carbon of styrene | 0.95 |

Note: Data is for the reaction of tetracyanoethylene oxide with styrene and serves as an illustrative example. doi.org

Intermediates Detection and Characterization

In the context of the synthesis of 3-chloro-4,5-dihydro-5-phenylisoxazole, the primary reactive intermediate is the chloronitrile oxide. Nitrile oxides are generally unstable and highly reactive species that are generated in situ for immediate use in cycloaddition reactions. scribd.com

The direct detection and characterization of nitrile oxides can be challenging due to their transient nature. However, their presence can be inferred through trapping experiments. For example, in the absence of a suitable dipolarophile, nitrile oxides can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides). The isolation and characterization of these dimerization products serve as indirect evidence for the formation of the nitrile oxide intermediate.

Spectroscopic techniques have also been employed to study nitrile oxides. For instance, unstable nitrile oxides have been prepared and characterized in the gas phase using neutralization-reionization mass spectrometry. acs.org These studies provide information about their structure and stability.

In the synthesis of 3-chloro-4,5-dihydro-5-phenylisoxazole, the formation of the chloronitrile oxide intermediate is a critical step, and its efficient generation is key to a successful cycloaddition.

Role of Solvents and Catalysts in Reaction Mechanisms

Solvent Effects:

The 1,3-dipolar cycloaddition of nitrile oxides is generally considered to be relatively insensitive to solvent polarity. wikipedia.org This observation is consistent with a concerted mechanism that does not involve the formation of highly polar or charged intermediates. While polar solvents can sometimes slightly accelerate the reaction, the effect is not as pronounced as in reactions that proceed through ionic intermediates.

However, the choice of solvent can influence the regioselectivity of the cycloaddition in some cases. scielo.br For reactions that have low regioselectivity, a change in solvent polarity can sometimes favor the formation of one regioisomer over the other due to differential stabilization of the transition states. For the reaction of chloronitrile oxide with styrene, the high intrinsic regioselectivity for the 5-phenyl isomer is less likely to be significantly altered by solvent effects. The use of non-conventional solvents like ionic liquids and supercritical carbon dioxide has also been explored for 1,3-dipolar cycloadditions to promote greener reaction conditions. nih.govbenthamdirect.com

Catalysis:

While many 1,3-dipolar cycloadditions proceed readily under thermal conditions, catalysis can be employed to enhance reaction rates, improve selectivity, and enable reactions to occur under milder conditions. Both Lewis acid and organocatalysis have been applied to 1,3-dipolar cycloadditions involving nitrile oxides. rsc.orgmdpi.com

Lewis acids can coordinate to the dipolarophile, lowering its LUMO energy and accelerating the reaction. This approach can also enhance the regioselectivity and stereoselectivity of the cycloaddition.

Organocatalysis, using chiral amines or other small organic molecules, has been successfully used to achieve enantioselective 1,3-dipolar cycloadditions. These catalysts can activate the dipolarophile through the formation of iminium ions or other reactive intermediates, leading to high levels of asymmetric induction.

While specific catalytic systems for the synthesis of 3-chloro-4,5-dihydro-5-phenylisoxazole are not extensively detailed in the literature, the general principles of catalysis in 1,3-dipolar cycloadditions are applicable and represent an area for potential optimization of the synthesis of this compound.

Investigations into Molecular Interactions and Recognition Chemical Biology Perspective

Computational Ligand-Target Docking and Molecular Dynamics Simulations

Computational ligand-target docking is a cornerstone technique used to predict the preferred orientation of a ligand when bound to a target protein. For "Isoxazole, 3-chloro-4,5-dihydro-5-phenyl-", this process would involve generating a 3D model of the compound and docking it into the active site of a selected target protein. The process relies on scoring functions to estimate the binding affinity, ranking potential poses. For instance, docking studies on analogous isoxazole-carboxamide derivatives against cyclooxygenase (COX) enzymes have been performed to predict binding interactions. nih.gov Such studies utilize software like AutoDock Vina to calculate binding energy scores, which indicate the spontaneity of the binding process. niscpr.res.in

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the protein-ligand complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose and the conformational changes that may occur in both the ligand and the protein upon binding. asu.edunih.gov For example, MD simulations performed on triazole benzene sulfonamide derivatives with human carbonic anhydrase IX confirmed the stability of interactions predicted by docking. researchgate.net These simulations can analyze metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex. researchgate.net

Table 1: Illustrative Docking Scores of Analogue Compounds against Potential Targets

| Compound Class | Target Protein | Illustrative Docking Score (kcal/mol) | Reference |

| Isoxazole-Carboxamide Derivatives | COX-2 | -8.7 | nih.gov |

| Benzimidazolylisoxazole Analogues | SARS-CoV-2 Mpro (7EN8) | -7.9 | niscpr.res.in |

| Triazole Benzene Sulfonamides | Carbonic Anhydrase IX (5FL4) | -9.2 | researchgate.net |

Note: The data in this table are for analogous or related heterocyclic compounds and are presented for illustrative purposes to demonstrate the application of computational docking. Data for "Isoxazole, 3-chloro-4,5-dihydro-5-phenyl-" is not available in the cited literature.

Theoretical Basis of Enzyme Active Site Interaction

The interaction of "Isoxazole, 3-chloro-4,5-dihydro-5-phenyl-" with an enzyme active site can be governed by covalent or non-covalent interactions. Non-covalent interactions are more common and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The phenyl group of the compound, for example, could engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the enzyme's binding pocket. nih.gov The chlorine atom can participate in halogen bonding, while the isoxazole (B147169) ring's oxygen and nitrogen atoms are potential hydrogen bond acceptors.

A binding pocket analysis involves identifying the key amino acid residues that form the active site and contribute to the ligand's affinity and selectivity. Molecular docking studies on 5-phenylisoxazole-3-carboxylic acid derivatives with xanthine oxidase, for instance, were used to understand the binding mode and provide a basis for structure-guided design. nih.gov Similarly, analysis of isoxazoline (B3343090) binding to GABA- and glutamate-gated chloride channels reveals selective inhibition, which forms the basis of their mechanism of action in certain applications. cliniciansbrief.com

Receptor Binding Affinity Prediction via Computational Approaches

Computational methods are crucial for predicting the binding affinity of a ligand to a receptor, often expressed as the dissociation constant (Kd) or the inhibitory constant (Ki). These predictions are vital in the early stages of drug discovery. nih.gov Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate binding free energies from MD simulation trajectories. nih.govresearchgate.net

These calculations consider enthalpic contributions from molecular mechanics energies and entropic contributions, providing a more accurate estimation of binding affinity than docking scores alone. mdpi.com For example, a study on ERRα inverse agonists used the MM-GBSA method to show that the total binding free energy was positively correlated with the biological activity of the compounds. nih.gov Such approaches could be applied to "Isoxazole, 3-chloro-4,5-dihydro-5-phenyl-" to rank its potential affinity against a panel of receptors.

Protein-Ligand Complex Characterization through Computational Modeling

Computational modeling provides a detailed characterization of the protein-ligand complex, revealing the specific interactions that stabilize the bound state. Visualization tools are used to inspect the docked poses and MD simulation results, highlighting key interactions. nih.gov For instance, modeling can reveal specific hydrogen bonds between the ligand and key residues like arginine or serine, or salt bridge interactions that anchor the ligand in the active site. nih.govresearchgate.net

Applications of Isoxazole, 3 Chloro 4,5 Dihydro 5 Phenyl As a Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Heterocyclic Scaffolds

The 3-chloro-4,5-dihydro-5-phenylisoxazole moiety is a robust heterocyclic scaffold that can be further functionalized. The chlorine atom at the C3 position acts as a leaving group, allowing for nucleophilic substitution reactions. This enables the introduction of various substituents, leading to a diverse library of decorated 4,5-dihydroisoxazole derivatives. This approach is synthetically valuable because the core dihydroisoxazole (B8533529) ring can be constructed with high regio- and stereoselectivity via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkenes. researchgate.net

The resulting substituted isoxazolines are themselves important targets, as the isoxazole (B147169) ring system is a key feature in numerous biologically active compounds and natural products. nih.govresearchgate.net The ability to modify the scaffold post-cycloaddition provides a flexible route to novel and complex heterocyclic structures.

Table 1: Representative Transformations of the 3-Chloro-4,5-dihydroisoxazole Scaffold

| Starting Material | Reagent/Catalyst | Product Class | Reference |

|---|---|---|---|

| 3-Halo-Δ²-isoxazoline | Various Nucleophiles | C3-Substituted Δ²-isoxazolines | researchgate.net |

| 3-Bromo-Δ²-isoxazoline | Terminal Alkynes / Cu(I) catalyst | 3-Alkynyl-Δ²-isoxazolines | researchgate.net |

Precursor for Diverse Organic Molecules Beyond Isoxazoles

One of the most powerful applications of the 4,5-dihydroisoxazole ring is its function as a latent or masked functional group. The relatively weak N-O bond within the ring can be cleaved under reductive conditions, unmasking other functionalities and providing access to a range of acyclic organic molecules. This strategy transforms the cyclic intermediate into linear structures with specific stereochemical arrangements. researchgate.net

The 3-halo-4,5-dihydroisoxazole scaffold is a particularly effective precursor for several important classes of compounds:

β-Hydroxynitriles: Reductive cleavage of the N-O bond can yield β-hydroxynitriles, which are valuable intermediates in the synthesis of pharmaceuticals and natural products.

β-Hydroxyesters: The isoxazoline (B3343090) ring can also be converted into β-hydroxyesters, another key structural motif in organic chemistry.

γ-Amino Alcohols: Through a sequence of reduction steps, the dihydroisoxazole ring can be opened to form γ-amino alcohols, which are crucial chiral building blocks for synthesizing complex molecules. researchgate.net

This reactivity spectrum highlights the role of 3-chloro-4,5-dihydro-5-phenylisoxazole as a versatile intermediate, extending its utility far beyond the synthesis of isoxazole-containing compounds. researchgate.net

Table 2: Products from Reductive Ring Cleavage of 3-Halo-4,5-dihydroisoxazoles

| Dihydroisoxazole Derivative | General Reaction | Product Class | Reference |

|---|---|---|---|

| 3-Halo-4,5-dihydroisoxazole | Reductive N-O bond cleavage | β-Hydroxynitriles | researchgate.net |

| 3-Halo-4,5-dihydroisoxazole | Reductive cleavage & hydrolysis | β-Hydroxyesters | researchgate.net |

| 3-Halo-4,5-dihydroisoxazole | N-O and functional group reduction | γ-Amino Alcohols | researchgate.net |

Utility in the Construction of Functional Materials

Beyond its use in small-molecule synthesis, the isoxazole ring system has potential applications in materials science. Isoxazoles can act as monomers in polymerization reactions. Specifically, they can undergo cationic ring-opening polymerization to produce substituted poly(imines). nih.gov This process opens up the heterocyclic ring and links the monomer units together to form a polymer chain. The properties of the resulting polymer can be tuned by the substituents on the original isoxazole monomer. While specific research on the polymerization of 3-chloro-4,5-dihydro-5-phenylisoxazole is not widely documented, its structural class suggests it could be a candidate for creating novel functional polymers with potential applications in various fields.

Strategic Integration into Multi-Step Synthetic Sequences

The synthesis of 3-chloro-4,5-dihydro-5-phenylisoxazole is typically achieved through a 1,3-dipolar cycloaddition of a chloronitrile oxide with styrene (B11656). This reaction is a prime example of click chemistry, known for its high efficiency, selectivity, and mild reaction conditions. researchgate.net Integrating this reaction into a multi-step synthesis is a strategic choice for several reasons.

Conclusion and Future Research Directions

Synthesis of New Isoxazole (B147169), 3-chloro-4,5-dihydro-5-phenyl- Analogues with Enhanced Reactivity

The future synthesis of novel analogues of 3-chloro-4,5-dihydro-5-phenylisoxazole is a promising avenue for enhancing its chemical reactivity and utility. The primary method for synthesizing the 3-halo-Δ²-isoxazoline core is the 1,3-dipolar cycloaddition, a reaction known for its high degree of regio- and stereoselectivity. researchgate.net Future research could focus on modifying the phenyl substituent and exploring alternative synthetic methodologies to produce analogues with tailored electronic and steric properties.

Key research objectives in this area include:

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups onto the 5-phenyl ring could significantly alter the reactivity of the isoxazoline (B3343090) core. For instance, analogues with nitro or cyano groups may exhibit different cycloaddition kinetics compared to those with methoxy (B1213986) or alkyl groups.

Alternative Cycloaddition Partners: While styrene (B11656) is the precursor for the 5-phenyl group, employing a variety of substituted styrenes would be a straightforward method to generate a library of diverse analogues. nih.gov

Exploration of Chlorination Reagents: The synthesis of 3-(2-methyl-6-nitrophenyl)-4,5-dihydro-isoxazole involves various chlorinating agents and reaction conditions. google.com A systematic study of different chlorinating agents, such as N-chlorosuccinimide, in the synthesis of 3-chloro-4,5-dihydro-5-phenylisoxazole could lead to improved yields and purity. google.com

A proposed library of analogues for future synthesis and reactivity studies is presented below.

| Analogue Name | Substituent at 5-phenyl | Proposed Reactivity Enhancement |

| 3-chloro-4,5-dihydro-5-(4-nitrophenyl)isoxazole | 4-nitro | Enhanced electrophilicity of the isoxazoline ring |

| 3-chloro-4,5-dihydro-5-(4-methoxyphenyl)isoxazole | 4-methoxy | Increased electron density, potentially altering reaction pathways |

| 3-chloro-5-(4-fluorophenyl)-4,5-dihydroisoxazole | 4-fluoro | Modified interaction with biological targets and catalysts |

| 3-chloro-4,5-dihydro-5-(naphthalen-2-yl)isoxazole | 2-naphthyl | Increased steric bulk and potential for π-π stacking interactions |

Exploration of Novel Mechanistic Pathways in Isoxazole Chemistry

The reactivity of 3-halo-4,5-dihydroisoxazoles is complex and offers fertile ground for mechanistic exploration. researchgate.net While mechanisms like addition-elimination have been proposed for this class of compounds, the specific pathways for 3-chloro-4,5-dihydro-5-phenylisoxazole remain to be elucidated. researchgate.net

Future research should aim to:

Investigate Pericyclic Reactions: The 1,3-dipolar cycloaddition used in the synthesis is a classic example of a pericyclic reaction. researchgate.net Further studies could explore other pericyclic reactions involving the isoxazoline ring, potentially leading to novel ring-opening or rearrangement products.

Elucidate Nucleophilic Substitution Mechanisms: The chlorine atom at the 3-position is a key reactive site. Detailed kinetic and computational studies are needed to determine whether nucleophilic substitution reactions proceed via an SNAr-type mechanism or other pathways.

Catalytic Activation: Exploring the use of transition metal catalysts (e.g., copper in Sonogashira-type couplings) could unveil new reaction pathways and allow for the formation of carbon-carbon bonds at the 3-position, a transformation that is challenging to achieve through traditional methods. researchgate.net

Advancements in Computational Methodologies for Predicting its Reactivity and Interactions

Computational chemistry offers powerful tools for predicting the behavior of molecules and guiding experimental work. For 3-chloro-4,5-dihydro-5-phenylisoxazole, computational studies could provide invaluable insights into its structure, reactivity, and potential interactions.

Future computational research directions include:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to model the geometry, electronic structure, and spectroscopic properties of the molecule. These calculations can help rationalize observed reactivity and predict the outcomes of unknown reactions.

Reaction Pathway Modeling: Computational modeling can be used to map out the potential energy surfaces of reactions involving 3-chloro-4,5-dihydro-5-phenylisoxazole. This can help to distinguish between different possible mechanistic pathways and identify reaction intermediates and transition states. researchgate.net

Molecular Docking Simulations: Given the biological activity of many isoxazole derivatives, molecular docking studies could be used to predict the binding of 3-chloro-4,5-dihydro-5-phenylisoxazole and its analogues to various enzymes and receptors. semanticscholar.org This could guide the design of new therapeutic agents.

| Computational Method | Research Application | Predicted Outcome |

| DFT (e.g., wb97xd/6-311+G(d)) | Geometry optimization and electronic structure analysis | Accurate bond lengths, angles, and charge distribution |

| Transition State Searching | Elucidation of reaction mechanisms | Identification of key intermediates and activation energies |

| Molecular Dynamics | Simulation of interactions with biological macromolecules | Prediction of binding affinity and mode of action |

Untapped Potential as a Versatile Synthon in Organic Chemistry

The term "synthon" refers to a structural unit within a molecule that can be formed and/or reacted in a way that aids in the synthesis of other molecules. The 3-halo-4,5-dihydroisoxazole scaffold is recognized as a valuable synthetic intermediate. researchgate.net This is due to its ability to be converted into a variety of other functional groups, including β-hydroxynitriles and γ-hydroxyamines. researchgate.net

The untapped potential of 3-chloro-4,5-dihydro-5-phenylisoxazole as a synthon is vast. Future research should focus on leveraging its unique reactivity to access complex molecular architectures.

Key synthetic transformations to explore include:

Ring-Opening Reactions: Under specific reductive or basic conditions, the isoxazoline ring can be opened to reveal other functional groups. This can be a powerful strategy for the synthesis of acyclic molecules with controlled stereochemistry.

Cross-Coupling Reactions: As mentioned, the C-Cl bond at the 3-position is a handle for transition metal-catalyzed cross-coupling reactions. This could allow for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups.

Functional Group Interconversions: The isoxazoline ring itself can be considered a masked functional group. For example, it can serve as a precursor to β-hydroxy ketones or amino alcohols, which are common motifs in natural products and pharmaceuticals.

| Starting Material | Reagents and Conditions | Potential Product |

| 3-chloro-4,5-dihydro-5-phenylisoxazole | 1. Nucleophile (e.g., R-MgBr) 2. Ring-opening conditions | Substituted β-hydroxynitrile |

| 3-chloro-4,5-dihydro-5-phenylisoxazole | Pd or Cu catalyst, coupling partner (e.g., boronic acid) | 3-aryl-4,5-dihydro-5-phenylisoxazole |

| 3-chloro-4,5-dihydro-5-phenylisoxazole | Reducing agent (e.g., Raney Nickel) | γ-amino alcohol |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-4,5-dihydro-5-phenylisoxazole and its derivatives?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using substituted aromatic aldehydes and hydroxylamine derivatives. For example, oximes are formed from aldehydes and hydroxylamine, followed by cyclization with reagents like N-chlorosuccinimide (NCS) in dichloromethane under basic conditions (e.g., triethylamine). Chloramine-T trihydrate is also employed as a chlorinating agent to introduce the chloro substituent . Purification often involves column chromatography or recrystallization, monitored by TLC for reaction completion.

Q. How is NMR spectroscopy utilized in characterizing the structural integrity of this compound?

- Methodological Answer : H and C NMR are critical for confirming the dihydroisoxazole ring and substituent positions. For instance, the 4,5-dihydroisoxazole moiety exhibits distinct methylene proton signals (δ 3.15–3.59 ppm as multiplet) and aromatic protons (δ 7.21–8.16 ppm). C NMR confirms the isoxazole carbons (e.g., δ 156.3 ppm for the oxazole ring carbon) and substituent connectivity .

Q. What preliminary biological screening protocols are recommended for antimicrobial activity?

- Methodological Answer : In vitro antimicrobial assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal strains (e.g., C. albicans), are standard. Use agar dilution or broth microdilution methods, with MIC (Minimum Inhibitory Concentration) values determined at 24–48 hours. Fluorine or sulfur substituents (e.g., 4-fluorophenylthio groups) may enhance activity, requiring comparative testing of derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies may arise from structural variations (e.g., substituent position/type) or assay conditions. For example, anti-inflammatory activity in 3-(substituted phenyl) derivatives may conflict with antimicrobial results in bis(isoxazoline) derivatives . Systematic SAR (Structure-Activity Relationship) studies using isogenic series under standardized protocols (e.g., fixed inoculum size, solvent controls) are essential. Meta-analyses of substituent effects (e.g., electron-withdrawing vs. donating groups) can clarify trends .

Q. What role does X-ray crystallography play in confirming the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals the 5E conformation of the dihydroisoxazole ring and substituent spatial orientation. For example, the chlorophenyl group in 3-(4-chlorophenyl)-5-phenyl derivatives lies nearly coplanar with the isoxazole ring (7.16° dihedral angle), while the non-substituted phenyl group is perpendicular (74.93°), impacting intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds) .

Q. How can reaction yields be optimized during the synthesis of chlorinated derivatives?

- Methodological Answer : Yield optimization involves reagent stoichiometry (e.g., 1:1 molar ratio of aldehyde to hydroxylamine), temperature control (0–5°C for oxime formation), and catalyst selection (e.g., sodium bicarbonate for cyclization). For chlorination, NCS in dry dichloromethane under inert atmosphere (N) improves efficiency. Monitoring reaction progress via TLC and optimizing workup (e.g., quenching with ice-water) minimizes byproducts .

Q. What strategies mitigate challenges in handling hygroscopic intermediates during synthesis?

- Methodological Answer : Hygroscopic intermediates (e.g., 5-(hydroxymethyl)isoxazoles) require anhydrous conditions. Use molecular sieves in reaction mixtures and store intermediates under vacuum or inert gas. Lyophilization or azeotropic distillation with toluene removes residual moisture. For characterization, prepare stable derivatives (e.g., acetylated analogs) to prevent decomposition .

Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate substituent effects on bioactivity?

- Methodological Answer :

- Step 1 : Synthesize a homologous series with systematic substituent variations (e.g., electron-withdrawing -NO, -Cl vs. electron-donating -OCH).

- Step 2 : Test all compounds under identical biological assay conditions (e.g., MIC assays at 37°C, pH 7.4).

- Step 3 : Perform computational modeling (e.g., DFT for electronic parameters, docking studies for target binding).

- Step 4 : Correlate substituent Hammett constants (σ) with bioactivity using linear regression .

Q. What analytical techniques are critical for assessing purity in derivatives with complex substitution patterns?

- Methodological Answer :

- HPLC-PDA : Purity >95% confirmed via reverse-phase HPLC with photodiode array detection (e.g., C18 column, acetonitrile/water gradient).

- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H] within 2 ppm error).

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C 53.35%, H 3.81%, N 9.33% for CHClNO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products